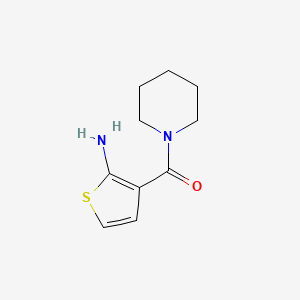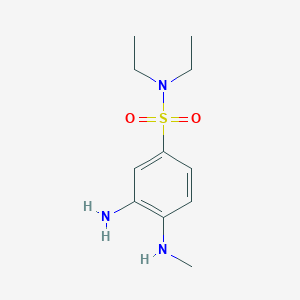
2-Amino-N-(1-Phenylethyl)thiophen-3-carboxamid
Übersicht
Beschreibung
2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide is an organic compound with the molecular formula C13H14N2OS It is a thiophene derivative, characterized by the presence of an amino group at the second position, a phenylethyl group at the nitrogen atom, and a carboxamide group at the third position of the thiophene ring
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors, light-emitting diodes, and field-effect transistors due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Wirkmechanismus
Target of Action
The primary targets of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
2-amino-N-(1-phenylethyl)thiophene-3-carboxamide interacts with its targets by binding to the active sites of these proteins . This interaction can lead to changes in the conformation of the proteins, affecting their activity and altering downstream cellular processes .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, it can influence the hormonal control of glucose homeostasis and Wnt signaling . These pathways are critical for maintaining cellular function and homeostasis .
Result of Action
The molecular and cellular effects of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways . These effects can include alterations in glucose homeostasis, changes in Wnt signaling, and regulation of transcription factors and microtubules .
Biochemische Analyse
Biochemical Properties
2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, which can modulate enzyme activity and protein-protein interactions . For example, it may act as an inhibitor or activator of specific enzymes, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby impacting cellular function and homeostasis.
Molecular Mechanism
At the molecular level, 2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can induce conformational changes in the enzyme, affecting its function. Furthermore, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, affecting the production and utilization of metabolites. This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through reductive amination, where a phenylethylamine reacts with a carbonyl compound in the presence of a reducing agent.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.
Industrial Production Methods: Industrial production of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-N-(1-phenylethyl)thiophene-2-carboxamide
- 2-Amino-N-(1-phenylethyl)thiophene-4-carboxamide
- 2-Amino-N-(1-phenylethyl)furan-3-carboxamide
Comparison:
- Structural Differences: The position of the carboxamide group on the thiophene ring can significantly influence the compound’s reactivity and biological activity.
- Unique Properties: 2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties, affecting its interaction with biological targets and its suitability for various applications.
Eigenschaften
IUPAC Name |
2-amino-N-(1-phenylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-17-12(11)14/h2-9H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIQXJAIOMLEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239603 | |
| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590357-10-1 | |
| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590357-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)







![N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)

